3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique structure combining furan, nitrophenyl, and thiadiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-acetylfuran with nitrophenyldiazonium salts can yield intermediate compounds that undergo further cyclization to form the desired thiadiazine structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce corresponding aniline derivatives.
Scientific Research Applications
3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and nitrophenyl groups can participate in π-π stacking interactions, while the thiadiazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-furan-2-ylmethyl-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one: Shares the furan and thiadiazine moieties but differs in the aromatic substituent.
4-(5-nitrophenylfur-2-yl)-1,2,3-thiadiazole: Similar nitrophenyl and thiadiazole structure but lacks the pyrido ring.
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-8-(2-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H16N4O4S/c20-9-16-15(14-5-1-2-6-17(14)23(25)26)8-18(24)22-11-21(12-28-19(16)22)10-13-4-3-7-27-13/h1-7,15H,8,10-12H2 |
InChI Key |
XTWJAYUAOOAHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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